molecular formula C23H22N4O4S2 B12123685 Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate

Cat. No.: B12123685
M. Wt: 482.6 g/mol
InChI Key: YZHUZCDFHIWZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Sulfonylation: The quinoxaline derivative is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.

    Thiophene Ring Formation: The thiophene ring is formed by reacting the sulfonylated quinoxaline with a suitable thiophene precursor under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl and quinoxaline groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • 4,5-Dimethyl-2-aminothiophene-3-carboxylate
  • Quinoxaline derivatives with sulfonyl groups

Uniqueness

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a quinoxaline core and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Molecular Characteristics

Property Value
Molecular FormulaC15H17N3O4S
Molecular Weight339.4 g/mol
IUPAC NameThis compound
InChI KeyFDBUSJUBWMFNRK-UHFFFAOYSA-N

Structure

The compound features a thiophene core, a sulfonamide group, and a quinoxaline derivative, which are significant for its biological interactions. The presence of these functional groups suggests various mechanisms of action against biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related thiophene derivatives. For instance, compounds similar to this compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .

Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives inhibited pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in inflammatory pathways. The mechanism involves the modulation of NF-kB signaling pathways, leading to reduced inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Viability Assays : Compounds were tested on different cancer cell lines (e.g., MCF-7, NCI-H460), showing IC50 values ranging from 0.01 µM to 49.85 µM depending on the derivative tested .
  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as Aurora-A kinase and CDK2 .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that a derivative of the compound significantly reduced biofilm formation in Staphylococcus species while displaying low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile for potential therapeutic applications .
  • Anticancer Screening : In a comparative study, several derivatives were screened against breast cancer cell lines with promising results showing significant inhibition of cell growth and induction of apoptosis .

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N4O4S2/c1-13-9-11-16(12-10-13)33(29,30)27-21-20(24-17-7-5-6-8-18(17)25-21)26-22-19(23(28)31-4)14(2)15(3)32-22/h5-12H,1-4H3,(H,24,26)(H,25,27)

InChI Key

YZHUZCDFHIWZNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.